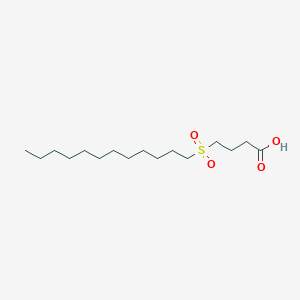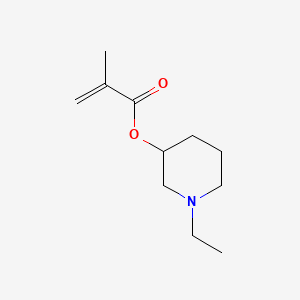
1-Ethyl-3-piperidinyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-piperidinyl methacrylate is an organic compound with the molecular formula C11H19NO2. It is a methacrylate ester derived from methacrylic acid and 1-ethyl-3-piperidinol. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-piperidinyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-ethyl-3-piperidinol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 1-Ethyl-3-piperidinyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-ethyl-3-piperidinol.
Substitution Reactions: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed:
Polymerization: Polymers with methacrylate backbones.
Hydrolysis: Methacrylic acid and 1-ethyl-3-piperidinol.
Substitution: Substituted methacrylate derivatives.
科学的研究の応用
1-Ethyl-3-piperidinyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with tailored properties.
Material Science: The resulting polymers are employed in coatings, adhesives, and advanced materials.
Biomedical Applications: Due to its biocompatibility, it is explored for use in drug delivery systems and medical devices.
Industrial Applications: The compound is utilized in the production of high-performance materials for various industrial applications.
作用機序
The mechanism by which 1-ethyl-3-piperidinyl methacrylate exerts its effects is primarily through its ability to undergo polymerization and form stable polymers. The methacrylate group participates in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications.
類似化合物との比較
Methyl Methacrylate: A widely used methacrylate monomer with similar polymerization properties.
Butyl Methacrylate: Another methacrylate ester with different alkyl group, leading to variations in polymer properties.
2-Hydroxyethyl Methacrylate: Contains a hydroxyl group, providing additional functionality for polymer modification.
Uniqueness: 1-Ethyl-3-piperidinyl methacrylate is unique due to the presence of the piperidine ring, which imparts specific properties to the resulting polymers. This structural feature can influence the polymer’s thermal stability, mechanical strength, and biocompatibility, making it distinct from other methacrylate esters.
特性
CAS番号 |
97171-81-8 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC名 |
(1-ethylpiperidin-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-4-12-7-5-6-10(8-12)14-11(13)9(2)3/h10H,2,4-8H2,1,3H3 |
InChIキー |
GMEGRHQQIYHJQC-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC(C1)OC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


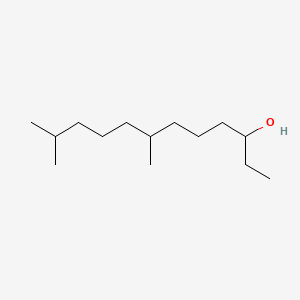
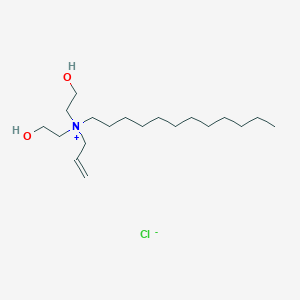

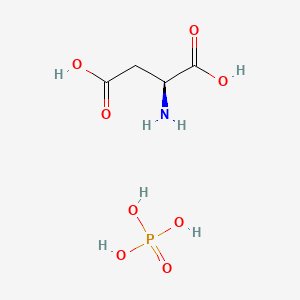
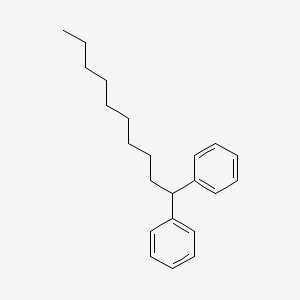
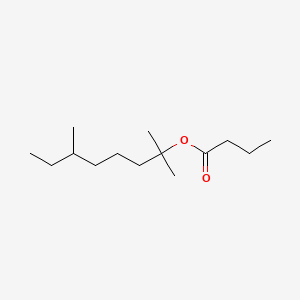

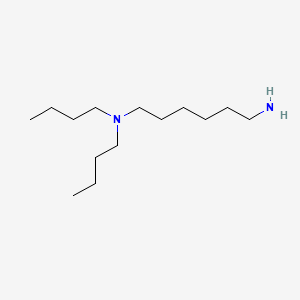
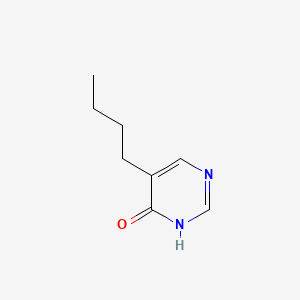
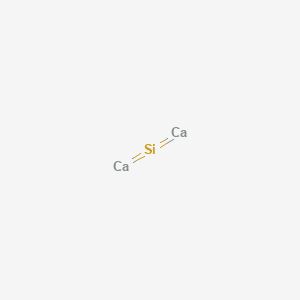
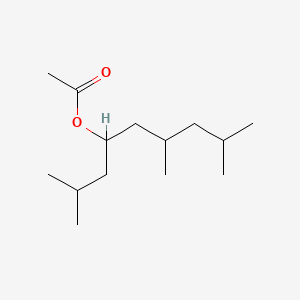

![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
